

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitroindole

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Compound of Interest				
Compound Name:	4-Nitroindole			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **4-nitroindole**. The information presented herein is intended to assist researchers in the accurate identification and characterization of this compound, which serves as a crucial building block in the synthesis of various biologically active molecules. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities of the protons in **4-nitroindole**, supported by a summary of typical experimental protocols and a visual representation of the spin-spin coupling network.

¹H NMR Spectral Data of 4-Nitroindole

The ¹H NMR spectrum of **4-nitroindole**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals corresponding to the six protons of the molecule. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the protons on the benzene ring, leading to a characteristic downfield shift of these signals. The pyrrole ring protons also exhibit predictable chemical shifts.

A summary of the ¹H NMR spectral data for **4-nitroindole** is presented in the table below. This data has been compiled from typical spectra recorded at 400 MHz.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~12.0	Broad Singlet	-
H-5	~8.10	Doublet	~8.0
H-6	~7.40	Triplet	~8.0
H-7	~7.95	Doublet	~8.0
H-2	~7.80	Triplet	~2.5
H-3	~6.90	Doublet of doublets	~2.5, ~1.0

Interpretation of the Spectrum

The ¹H NMR spectrum of **4-nitroindole** displays characteristic features that allow for the unambiguous assignment of each proton.

- N-H Proton (H-1): The proton attached to the nitrogen atom of the indole ring typically appears as a broad singlet in the most downfield region of the spectrum, around 12.0 ppm.
 Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
- Benzene Ring Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring are significantly affected by the C4-nitro group.
 - H-5 and H-7: These protons are ortho and para to the electron-withdrawing nitro group, respectively, and are thus deshielded, appearing at approximately 8.10 ppm and 7.95 ppm. They both appear as doublets due to coupling with the adjacent H-6 proton.
 - H-6: This proton is meta to the nitro group and is found at a relatively upfield position around 7.40 ppm. It appears as a triplet due to coupling with both H-5 and H-7.
- Pyrrole Ring Protons (H-2, H-3):
 - H-2: This proton is adjacent to the nitrogen atom and appears as a triplet around 7.80 ppm, with coupling to the H-3 and H-1 protons.



 H-3: This proton is coupled to both H-2 and the N-H proton, resulting in a doublet of doublets at approximately 6.90 ppm.

Experimental Protocols

The acquisition of a high-quality ¹H NMR spectrum of **4-nitroindole** requires adherence to standard experimental procedures. Below is a typical protocol for sample preparation and instrument parameters.

Sample Preparation:

- Weigh approximately 5-10 mg of 4-nitroindole.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

NMR Instrument Parameters:

- Spectrometer: A 400 MHz NMR spectrometer equipped with a standard proton probe.
- Solvent: DMSO-d₆
- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: Typically 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
- Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.



Visualization of Spin-Spin Coupling

The connectivity and coupling relationships between the protons of **4-nitroindole** can be visualized using a logical diagram. The following diagram, generated using the DOT language, illustrates the key ³J (three-bond) couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Spin-spin coupling network in **4-nitroindole**.

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